Compound Description: 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It exhibits favorable pharmacokinetic properties and increases cerebrospinal fluid (CSF) glycine concentrations in rats. []
Relevance: This compound, while possessing a different core structure, shares key features with N-methanesulfonamide: a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety and a central piperidine or piperazine ring. Both compounds are likely designed to target similar biological pathways due to these shared structural elements.
Compound Description: This compound is another potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid (CSF) glycine concentrations in rats. []
Relevance: While lacking the chlorine substituent on the pyridine ring, this compound shares the 5-(trifluoromethyl)phenyl group and central piperazine ring with N-methanesulfonamide. The presence of a trifluoromethoxy group on the phenyl ring instead of a trifluoromethyl group in the main compound suggests an exploration of structure-activity relationships within this class of GlyT1 inhibitors.
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups. [] It effectively blocks the binding and/or function of CXCR3 chemokines. []
Relevance: VUF11211 exhibits structural similarities to N-methanesulfonamide, notably the presence of a chlorine-substituted pyridine ring and a piperazine moiety. Although their core structures and target receptors differ, this shared element suggests potential overlap in their pharmacological properties or development within a broader research program focusing on antagonists of similar receptors.
Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist with a distinct chemotype from VUF11211. [] It lacks any basic group but still effectively blocks the binding and/or function of CXCR3 chemokines. []
Relevance: Despite its different core structure, NBI-74330 shares the presence of a trifluoromethyl-substituted phenyl ring and a pyridine moiety with N-methanesulfonamide. This connection indicates potential exploration of diverse chemical scaffolds within the research on CXCR3 antagonists, targeting similar pharmacophores on the receptor despite significant structural differences.
Compound Description: These two compounds were initially described as kinase inhibitors but have been identified as novel GPR39 agonists. [] Their signaling patterns at both canonical and noncanonical pathways have been compared to a known "GPR39-selective" agonist, N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3). []
Relevance: Both LY2784544 and GSK2636771 contain a trifluoromethyl-substituted phenyl ring, a characteristic shared with N-methanesulfonamide. This suggests that the trifluoromethyl group may play a role in interacting with specific binding sites on different targets, highlighting the possibility of off-target activity for compounds with this group.
Compound Description: These three compounds are panRAF inhibitors, meaning they target all isoforms of RAF. [] They are being investigated for their potential to overcome paradoxical activation and resistance in melanoma treatment. []
Relevance: MLN2480 specifically contains a 5-chloro-4-(trifluoromethyl)-2-pyridinyl moiety, which is a key structural feature also present in N-methanesulfonamide. The presence of this shared pharmacophore in a panRAF inhibitor suggests potential for exploring these structural features for targeting RAF kinases as well.
This analysis highlights a range of structurally related compounds to N-methanesulfonamide, reflecting diverse therapeutic targets and highlighting shared features that may influence biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.